2-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride
Description
Properties
IUPAC Name |
2-methyl-4-pyrrolidin-1-ylaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-9-8-10(4-5-11(9)12)13-6-2-3-7-13;;/h4-5,8H,2-3,6-7,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYOYZXCLBUSLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Halogenated Aniline
One common method involves the reaction of 2-methyl-4-chloroaniline or a related halogenated intermediate with pyrrolidine under controlled conditions. The nucleophilic pyrrolidine attacks the aromatic ring, displacing the halogen and forming 2-methyl-4-(pyrrolidin-1-yl)aniline.
- Reaction conditions: Typically conducted in polar aprotic solvents such as DMF or ethanol, with heating to facilitate substitution.
- Purification: The free base is purified by extraction and crystallization.
- Salt formation: Treatment with hydrochloric acid yields the dihydrochloride salt, enhancing water solubility and stability.
Reductive Amination Route
Another approach involves reductive amination of 2-methyl-4-aminobenzaldehyde with pyrrolidine:
- Step 1: Condensation of 2-methyl-4-aminobenzaldehyde with pyrrolidine forms an imine intermediate.
- Step 2: Reduction of the imine using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
- Step 3: Isolation of the amine product followed by hydrochloride salt formation.
This method allows for high selectivity and yields, with mild reaction conditions.
Detailed Experimental Procedure Example
Based on typical procedures reported in chemical literature:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2-Methyl-4-chloroaniline, Pyrrolidine, DMF | Stirring at 80–100°C for 12–24 hours to effect substitution. |
| 2 | Aqueous workup, extraction with organic solvent | Separation of organic layer containing product. |
| 3 | Concentration and crystallization | Purification of 2-methyl-4-(pyrrolidin-1-yl)aniline. |
| 4 | HCl gas or 1N HCl in ethanol | Formation of dihydrochloride salt by acidification. |
| 5 | Filtration and drying | Isolation of crystalline this compound. |
Research Findings and Optimization
- Yield optimization: Use of excess pyrrolidine and elevated temperatures improves substitution efficiency.
- Purity: Salt formation with hydrochloric acid enhances product stability and eases purification.
- Safety considerations: The compound is classified as an irritant; handling under fume hood and use of protective equipment is necessary.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | 2-Methyl-4-chloroaniline, pyrrolidine | 80–100°C, 12–24 h, DMF | Straightforward, scalable | Requires halogenated precursor |
| Reductive Amination | 2-Methyl-4-aminobenzaldehyde, pyrrolidine, NaBH4 | Room temp to mild heating | High selectivity, mild conditions | Requires aldehyde precursor |
Insights from Related Synthetic Studies
- In related pyrrolidine-containing compounds, condensation with amines followed by reduction or acylation steps is common, indicating the versatility of reductive amination and nucleophilic substitution in synthesizing such amine derivatives.
- Patented processes for related pyrrolidine derivatives emphasize the importance of controlling reaction homogeneity and temperature to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is a typical reducing agent.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted aniline derivatives, quinones, and other functionalized aromatic compounds .
Scientific Research Applications
Reaction Conditions
Common reagents used in the synthesis include:
- Reducing Agent : Hydrogen gas with a palladium catalyst.
- Oxidizing Agents : Potassium permanganate or chromium trioxide for potential oxidation reactions.
Chemistry
2-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in organic synthesis.
Biology
Research has indicated potential biological activities , including:
- Antimicrobial Properties : Studies suggest that this compound may exhibit activity against various microorganisms.
- Anticancer Potential : Preliminary investigations are exploring its efficacy as an anticancer agent.
Medicine
Ongoing research focuses on its potential as a pharmaceutical agent , particularly in developing new drugs targeting specific biological pathways. Its interaction with enzymes and receptors is under investigation to understand its therapeutic applications better.
Industry
In industrial applications, this compound is utilized in the production of:
- Dyes and Pigments : Its chemical properties allow it to be used effectively in colorants.
- Other Industrial Chemicals : It serves as a building block for various chemical products.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains, suggesting its potential use in developing new antibiotics.
-
Anticancer Research :
- In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent in oncology.
-
Pharmaceutical Development :
- Ongoing research aims to explore derivatives of this compound for their efficacy as histamine receptor ligands, which could lead to advancements in treating allergic conditions and other related disorders.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues with Pyrrolidine Substituents
4-(2-Pyrrolidin-1-ylethoxy)aniline Dihydrochloride (CAS: 265654-78-2)
- 2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic Acid Hydrochloride (CAS: 1461704-64-2) Structural Note: Replaces the aniline backbone with a cyclopropane-acetic acid moiety. The pyrrolidine group is retained but positioned on a non-aromatic carbon, significantly changing its electronic properties .
Substituted Aniline Hydrochlorides
- Simpler structure may result in lower thermal stability.
- 2-Methyl-4-(trifluoromethoxy)aniline (CAS: 86256-59-9) Molecular Formula: C₈H₈F₃NO Molecular Weight: 191.15 g/mol Key Feature: Replaces pyrrolidine with a trifluoromethoxy group, introducing strong electron-withdrawing effects. This alters reactivity in electrophilic substitution reactions compared to the electron-donating pyrrolidine group in the target compound.
Dihydrochloride vs. Hydrochloride Salts
- The dihydrochloride form enhances solubility but may reduce stability under basic conditions.
Physicochemical and Commercial Comparison
Physical Properties
Functional Implications
- Solubility: Dihydrochloride salts (e.g., target compound, o-phenylenediamine dihydrochloride) generally exhibit higher aqueous solubility than mono-hydrochloride derivatives.
- Reactivity : Electron-donating groups (e.g., pyrrolidine) in the target compound enhance nucleophilic aromatic substitution, whereas electron-withdrawing groups (e.g., trifluoromethoxy) favor electrophilic reactions .
Research and Application Trends
- Target Compound: Limited recent data due to discontinued status, but historical use in materials science is inferred from its presence in advanced research catalogs .
- 4-(2-Pyrrolidin-1-ylethoxy)aniline Dihydrochloride : Gaining traction in pharmaceutical intermediates, leveraging its ethoxy-pyrrolidine group for improved bioavailability .
- 2-Methyl-4-(trifluoromethoxy)aniline : Widely used in agrochemical research due to the stability imparted by the trifluoromethoxy group .
Biological Activity
2-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
The compound has the following chemical formula: CHClN. The presence of the pyrrolidine moiety contributes to its unique biological properties, particularly in enzyme interactions and cellular signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various biochemical pathways, including those related to oxidative phosphorylation and ATP metabolism. This inhibition can lead to altered cellular energy dynamics and metabolic processes .
- Cellular Effects : It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it modulates the activity of signaling proteins and transcription factors, resulting in significant changes in gene expression profiles .
Biological Activities
Research highlights several key biological activities associated with this compound:
Anti-inflammatory Activity
Studies have indicated that this compound exhibits significant anti-inflammatory properties. For example, it has been reported to suppress the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The half-maximal inhibitory concentration (IC) values for COX inhibition were notably low, indicating potent anti-inflammatory effects .
Anticancer Potential
Preliminary investigations suggest that this compound may possess anticancer properties. Its ability to modulate cell signaling pathways is critical in cancer biology, potentially leading to reduced tumor growth. For instance, studies have shown that derivatives similar to this compound can inhibit tumor cell proliferation in vitro .
Antimicrobial Effects
The compound has also been explored for its antimicrobial properties. It has demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values against these pathogens ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .
Case Studies
Several studies have investigated the biological activity of this compound:
- Anti-inflammatory Effects : In a study assessing COX inhibition, it was found that compounds similar to this one significantly reduced inflammation in animal models, with IC values comparable to established anti-inflammatory drugs like celecoxib .
- Anticancer Activity : A study involving various pyrazole derivatives showed that certain analogs exhibited selective cytotoxicity against cancer cell lines. The mechanism was linked to the modulation of apoptotic pathways and cell cycle arrest .
- Antimicrobial Studies : Research demonstrated that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness was quantified through MIC assays, confirming its potential as a lead compound for antibiotic development .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Mechanism | IC Values |
|---|---|---|
| Anti-inflammatory | COX inhibition | 0.04 μmol (compared to celecoxib) |
| Anticancer | Modulation of signaling pathways | Varies by cancer type |
| Antimicrobial | Bacterial growth inhibition | 0.0039 - 0.025 mg/mL |
Q & A
Q. Methodological Answer :
- pH Stability Study : Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Use Arrhenius plots to predict shelf-life .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. For solution stability, use accelerated aging at 40–60°C .
- Contradiction Resolution : If data conflicts (e.g., unexpected degradation products), employ LC-MS/MS to identify intermediates and revise degradation pathways .
Advanced: What strategies are effective for resolving crystallographic data discrepancies during X-ray structure determination?
Q. Methodological Answer :
- Refinement Software : Use SHELXL for small-molecule refinement. Discrepancies in R-factors may arise from disorder; apply restraints to pyrrolidine ring atoms and use TWIN/BASF commands for twinned crystals .
- Data Collection : Optimize crystal mounting to avoid solvent loss. For weak diffraction, test cryoprotectants (e.g., glycerol) and synchrotron sources.
- Validation Tools : Check geometry with PLATON; hydrogen bonding networks should align with NMR-derived protonation states .
Basic: What are the critical storage and handling protocols to ensure compound integrity?
Q. Methodological Answer :
- Storage : Keep in airtight, light-resistant containers at –20°C under inert gas (N₂/Ar). Desiccate with silica gel to prevent hydrolysis .
- Handling : Use gloveboxes for hygroscopic samples. For aqueous work, prepare fresh solutions to avoid salt dissociation.
- Safety : Follow GHS guidelines (though not classified, treat as irritant). Use PPE and fume hoods during synthesis .
Advanced: How can researchers investigate the compound’s interaction with biological targets, and what controls are necessary?
Q. Methodological Answer :
- Target Binding Assays : Use surface plasmon resonance (SPR) or ITC to measure binding affinity. Include negative controls (e.g., scrambled peptides) and positive controls (known ligands) .
- Cellular Uptake : Radiolabel the compound with ³H or ¹⁴C for tracing. Validate with LC-MS/MS and compare to unlabeled analogs .
- Pathway Analysis : RNA-seq or phosphoproteomics post-treatment. Use pathway enrichment tools (e.g., KEGG) and validate with siRNA knockdown .
Advanced: What computational methods can predict the compound’s reactivity in novel synthetic applications?
Q. Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict sites for electrophilic substitution (e.g., para to the amine group) .
- MD Simulations : Simulate solvation effects in water/DMSO to guide reaction solvent selection.
- Contradiction Management : If experimental results deviate from predictions, re-evaluate transition states or consider solvent-free mechanochemical approaches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
